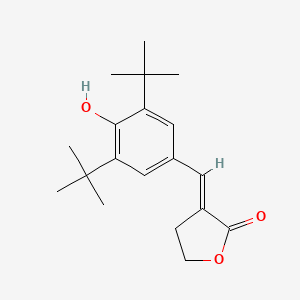
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
概要
説明
Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is a complex organic molecule. It contains a total of 48 atoms, including 26 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The molecule also contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is quite complex. It includes a five-membered ring and a six-membered ring, along with an aliphatic ester and an aromatic hydroxyl . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The molecule contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic hydroxyl . The molecular weight of the compound is 302.4 g/mol .科学的研究の応用
Anti-Inflammatory and Analgesic Properties
α-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)γ-butyrolactone, also known as KME-4, exhibits significant anti-inflammatory and analgesic properties. Studies have shown that KME-4 inhibits the activities of enzymes such as 5-lipoxygenase in polymorphonuclear leukocytes and cyclooxygenase in platelets, contributing to its anti-inflammatory effects. For example, KME-4 demonstrated dose-dependent inhibition of 5-lipoxygenase activity in guinea pig peritoneal polymorphonuclear leukocytes and rabbit platelet cyclooxygenase (Hidaka et al., 1985). Additionally, KME-4 showed effectiveness in reducing arthritis symptoms in rat models, similar to the performance of established drugs like indomethacin (Hidaka et al., 1986).
Pharmacological Effects and Safety Profile
KME-4's pharmacological effects include anti-inflammatory activity in various animal models, antipyretic effects, and the ability to inhibit platelet aggregation. It was found to be less active than indomethacin but more active than naproxen and ibuprofen in certain inflammatory models. Importantly, the ulcerogenic activity of KME-4 was observed to be weaker than indomethacin and naproxen but stronger than ibuprofen (Hidaka et al., 1984). This safety profile indicates a potential for clinical applications where a balance between efficacy and side effects is critical.
Potential for Clinical Application
Some derivatives of α-(3,5-Di-tert-Butyl-4-hydroxybenzylidene)γ-butyrolactone have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Notably, certain compounds demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis and exhibited equipotent anti-inflammatory activities to indomethacin with reduced ulcerogenic effects (Ikuta et al., 1987). This highlights the potential of KME-4 derivatives in the development of new therapeutic drugs.
将来の方向性
特性
IUPAC Name |
(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYHQJPGCODSB-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone | |
CAS RN |
83677-24-1 | |
| Record name | KME 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

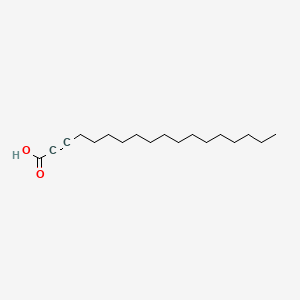

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)
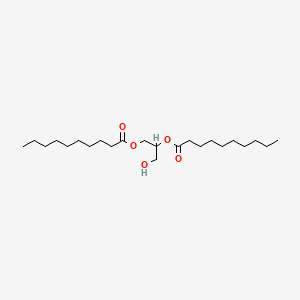
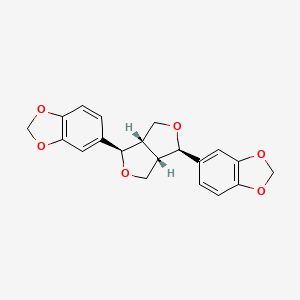
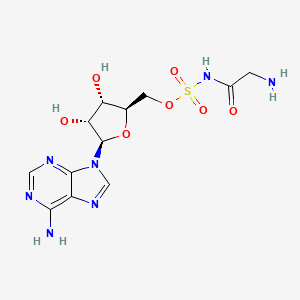

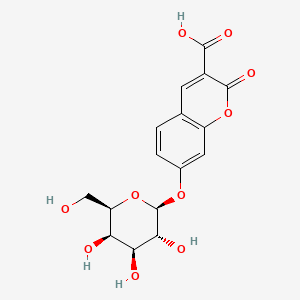
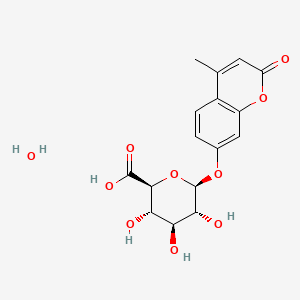
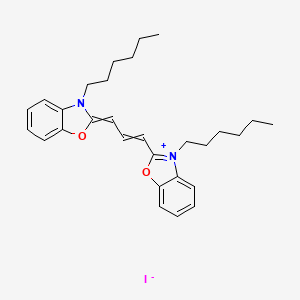
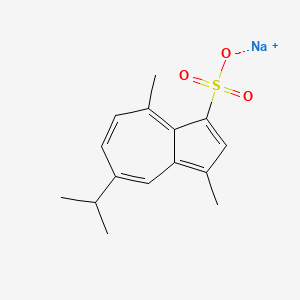
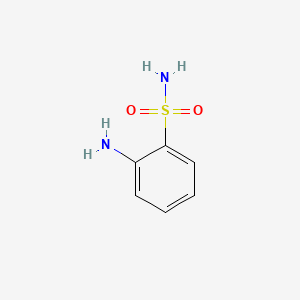
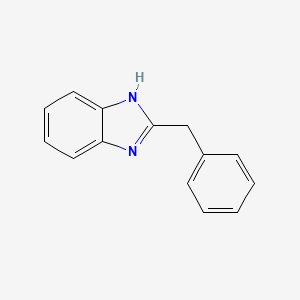
![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)